Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-: is an organic compound with the molecular formula C12H15BrO It is a derivative of benzeneethanol, featuring a bromomethyl group and a butenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- typically involves the bromination of a suitable precursor, followed by a series of reactions to introduce the butenyl group. One common method involves the reaction of benzeneethanol with bromine in the presence of a catalyst to form the bromomethyl derivative. This intermediate is then subjected to further reactions to introduce the butenyl group, often using reagents such as butenyl halides under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions employed.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted benzeneethanol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzeneethanol or butylbenzene derivatives.
Scientific Research Applications
Chemistry: Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Its derivatives could exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers, resins, and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]- depends on its specific application and the molecular targets involvedThe bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the butenyl group may enhance binding affinity or specificity .
Comparison with Similar Compounds
Benzeneethanol, 2-(bromomethyl)-: A simpler analog with only the bromomethyl group attached to the benzene ring.
Benzenemethanol, 4-bromo-α-methyl-: Another brominated benzeneethanol derivative with different substitution patterns.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties .
Properties
CAS No. |
596112-16-2 |
---|---|
Molecular Formula |
C13H17BrO |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-[2-[2-(bromomethyl)but-3-enyl]phenyl]ethanol |
InChI |
InChI=1S/C13H17BrO/c1-2-11(10-14)9-13-6-4-3-5-12(13)7-8-15/h2-6,11,15H,1,7-10H2 |
InChI Key |
VESPNIUAUNUNHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1CCO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.